molecular formula C17H33N3O3 B7110712 tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate

tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate

Cat. No.: B7110712
M. Wt: 327.5 g/mol
InChI Key: QZKMCNCDROUYBT-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperazine derivative

Properties

IUPAC Name

tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-16(2,3)23-15(21)18-17(6-13-22-14-7-17)5-8-20-11-9-19(4)10-12-20/h5-14H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKMCNCDROUYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperazine derivative under controlled conditions. One common method includes the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol, followed by the addition of a piperazine derivative . The reaction mixture is cooled in an ice bath, and then 70% aqueous ammonia is added slowly. The mixture is stirred at 0°C for one hour and then allowed to reach room temperature, where it is stirred for an additional 18 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-[2-(4-methylpiperazin-1-yl)ethyl]oxan-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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